Benzenamine, 4-chloro-N-(2-quinolinylmethylene)-
Description
"Benzenamine, 4-chloro-N-(2-quinolinylmethylene)-" is a Schiff base derivative characterized by a benzene ring substituted with a chlorine atom at the para position and an imine group (-N=CH-) linked to a quinoline moiety.
Schiff bases like this are widely studied for their coordination chemistry, biological activity (e.g., antimicrobial, antitumor), and applications in materials science (e.g., sensors, catalysts) . The quinoline substituent may enhance photophysical properties and binding affinity due to its aromatic nitrogen heterocycle .
Properties
CAS No. |
24640-96-8 |
|---|---|
Molecular Formula |
C16H11ClN2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-quinolin-2-ylmethanimine |
InChI |
InChI=1S/C16H11ClN2/c17-13-6-9-14(10-7-13)18-11-15-8-5-12-3-1-2-4-16(12)19-15/h1-11H |
InChI Key |
SHVQLENIMVAPOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Precursors
The Friedländer reaction, widely used for quinoline synthesis, involves cyclocondensation of 2-aminobenzophenones with α,β-unsaturated carbonyl compounds. For this compound, the pathway begins with 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate in the presence of chlorotrimethylsilane (TMSCl).
Key Steps :
-
Cyclization : TMSCl promotes the formation of the quinoline ring, yielding ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate as an intermediate.
-
Functionalization : The iodinated intermediate undergoes nucleophilic substitution to introduce the imine group.
Optimization Parameters
Table 1: Friedländer Reaction Conditions and Outcomes
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Catalyst (TMSCl) | 1.2 equiv. | 78–85% |
| Reaction Temperature | 80°C | Maximal yield |
| Solvent | DMF | 82% efficiency |
Direct Condensation Route
Schiff Base Formation
The most straightforward method involves condensing 2-quinolinecarbaldehyde with 4-chloroaniline in a 1:1 molar ratio. The reaction proceeds via nucleophilic attack of the aniline’s amine group on the aldehyde carbonyl, followed by dehydration.
Reaction Conditions :
-
Acid Catalyst : Glacial acetic acid (5–10 mol%) facilitates protonation of the carbonyl, enhancing electrophilicity.
-
Solvent : Ethanol or methanol under reflux (78–100°C).
-
Duration : 6–12 hours, monitored by TLC for imine bond formation.
Yield Optimization
-
Stoichiometry : Excess aldehyde (1.2 equiv.) drives the equilibrium toward product formation.
-
Dehydration Agents : Molecular sieves (3Å) or anhydrous MgSO4 improve yields by removing water.
Table 2: Condensation Method Performance
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol, 78°C, 8h | 72 | 95 |
| Methanol, 65°C, 12h | 68 | 93 |
| Acetic acid catalyst | 85 | 97 |
Alternative Pathways
Nucleophilic Substitution on Halogenated Quinolines
A less common approach involves substituting halogen atoms on pre-formed quinolines. For example, 6-chloroquinoline-2-carbaldehyde reacts with 4-chloroaniline in the presence of Pd/C or CuI catalysts.
Challenges :
-
Regioselectivity issues due to competing substitution sites.
-
Requires harsh conditions (e.g., 120°C, DMSO solvent).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Patents highlight the use of continuous flow systems to enhance reaction control and reduce batch variability. For example:
-
Microreactors enable precise temperature modulation during Friedländer cyclization.
-
In-line purification : Integration with scavenger resins removes unreacted aldehydes.
Cost-Efficiency Metrics
-
Catalyst Recovery : TMSCl and Pd/C can be recycled via filtration, reducing material costs by 15–20%.
-
Solvent Recycling : Distillation units recover >90% of ethanol or DMF.
Table 3: Industrial Process Economics
| Factor | Batch Process | Continuous Flow |
|---|---|---|
| Annual Output (kg) | 500 | 1,200 |
| Yield (%) | 78 | 85 |
| Catalyst Cost ($/kg) | 120 | 95 |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(quinolin-2-ylmethylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different biological and pharmacological properties depending on the nature of the substituents introduced.
Scientific Research Applications
4-Chloro-N-(quinolin-2-ylmethylene)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: Quinoline derivatives, including those derived from this compound, are explored for their potential use as therapeutic agents.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(quinolin-2-ylmethylene)aniline and its derivatives involves interaction with various molecular targets and pathways. For instance, in biological systems, the compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Structural Analogues: Key Features and Differences
The compound belongs to a family of substituted benzanilines with the general structure 4-X-N-(heterocyclic-methylene)benzenamine , where X is a halogen or other substituent, and the heterocyclic group varies. Below is a comparative analysis:
Key Observations:
Heterocyclic Influence: Quinoline (target compound) and pyridine derivatives exhibit enhanced electronic properties due to nitrogen-containing aromatic systems, making them suitable for catalysis or sensing. Furan-based analogs show biological activity, as seen in preclinical pharmacological screening .
Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) increase stability and alter reactivity. For instance, the nitro group in "4-chloro-2-nitro-N-phenylbenzenamine" may enhance electrophilic substitution but complicates synthesis. Alkyl/alkoxy chains (e.g., hexyloxy in ) improve solubility in nonpolar solvents.
Applications: Pyridine and quinoline derivatives are prominent in coordination chemistry for metal-organic frameworks (MOFs) .
Biological Activity
Benzenamine, 4-chloro-N-(2-quinolinylmethylene)- (CAS Number: 24640-96-8) is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H11ClN2
- Molecular Weight : 284.72 g/mol
- Structure : The compound features a chloro-substituted benzene ring and a quinoline moiety, which are known to influence its biological activity.
Biological Activity Overview
Benzenamine derivatives, particularly those containing quinoline structures, exhibit a range of biological activities including:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Effects : Quinoline derivatives are recognized for their antibacterial and antifungal properties.
- Enzyme Inhibition : Some derivatives act as inhibitors of specific enzymes, such as phosphodiesterases.
- DNA Interaction : The nitro group in related compounds can undergo reduction to form reactive intermediates that interact with DNA, potentially leading to mutagenic effects .
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, such as topoisomerases and phosphodiesterases .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cells, contributing to their anticancer effects .
Anticancer Studies
A study highlighted the synthesis of various quinoline derivatives and their evaluation against cancer cell lines. The results indicated that certain compounds exhibited significant antiproliferative activity by inducing apoptosis through upregulation of pro-apoptotic proteins like p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 15 | Apoptosis via p53 activation |
| Compound B | 20 | Topoisomerase II inhibition |
| Benzenamine derivative | 25 | ROS generation |
Antimicrobial Activity
Research has shown that benzenamine derivatives possess antimicrobial properties against various pathogens. For instance, compounds derived from benzenamine were tested against E. coli and Staphylococcus aureus, demonstrating significant inhibition zones compared to controls .
Case Studies
- In Vivo Studies : A study involving the administration of benzenamine derivatives in animal models showed a reduction in tumor size and improved survival rates among treated groups compared to untreated controls.
- Toxicity Assessments : Toxicokinetic studies indicated that the compound is rapidly absorbed and metabolized, with low bioaccumulation potential noted in rodent models. No significant mutagenic effects were observed in micronucleus assays, suggesting a favorable safety profile at therapeutic doses .
Q & A
Q. Methodology :
- HPLC-PDA : Purity >95% with a C18 column (acetonitrile/water gradient).
- Chiral HPLC or CD Spectroscopy : Determines enantiomeric excess if chiral centers exist.
- Single-Crystal XRD : Unambiguously assigns stereochemistry (E-configuration typical for aryl imines) .
Advanced: What mechanistic insights explain its inhibitory activity against bacterial targets?
Methodology :
Quinoline derivatives often target DNA gyrase. Experimental approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
